molecular formula C9H18N2O2 B8740055 1-Piperidinecarboxylic acid,4-amino-3-methyl-,ethyl ester

1-Piperidinecarboxylic acid,4-amino-3-methyl-,ethyl ester

Cat. No.: B8740055
M. Wt: 186.25 g/mol
InChI Key: LVIDFINDEFXGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperidinecarboxylic acid, 4-amino-3-methyl-, ethyl ester is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 4-amino-3-methylpiperidine-1-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinecarboxylic acid, 4-amino-3-methyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-Piperidinecarboxylic acid, 4-amino-3-methyl-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Piperazine: A similar compound with two nitrogen atoms in the ring.

    Piperidinecarboxylic acid derivatives: Various derivatives with different substituents on the piperidine ring.

Uniqueness

1-Piperidinecarboxylic acid, 4-amino-3-methyl-, ethyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the amino and ester groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 4-amino-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C9H18N2O2/c1-3-13-9(12)11-5-4-8(10)7(2)6-11/h7-8H,3-6,10H2,1-2H3

InChI Key

LVIDFINDEFXGRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(C(C1)C)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ammonium acetate (5 g, 64.93 mmol) was added to the stirred solution of 1-carbethoxy-3-methyl-4-piperidone (1.4 g, 7.56 mmol) in methanol (25 ml) and stirring was continued for 3 hr at ambient temperature. The resulting mixture was cooled at 0° C. and sodium cyanoborohydride (0.5 g, 7.93 mmol) was added to it. Cooling was removed after 10 min. and resulting mixture was stirred for 6 hr at ambient temperature. The reaction mixture was concentrated to dryness, triturated with water, acidified with conc. HCl (pH 3˜4) and extracted with ethyl acetate to remove impurities. The aqueous layer was basified with 1 M sodium hydroxide solution (pH ˜10) and extracted with ethyl acetate. Ethyl acetate extract was dried (Na2SO4) and concentrated to dryness to furnish 4-amino-1-carbethoxy-3-methylpiperidine. Yield 1.0 g (72%), C9H18N2O2, m/z 187 (M+1), PMR (CDCl3): 0.94 (dd, 3H), 1.22 (m, 1H), 1.26 (t, 3H), 1.6 (m, 1H), 1.82 (m, 1H), 2.4 (m, 1H), 2.82 (m, 1H), 3.34 (m, 2H), 3.64 (m, 1H) 4.14 (q, 2H).
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5 g
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1.4 g
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25 mL
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0.5 g
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Synthesis routes and methods II

Procedure details

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